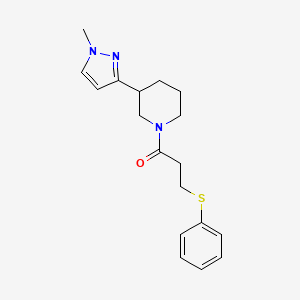
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPPP, and it is a synthetic chemical that belongs to the family of piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel pyrazole derivatives, including those structurally related to "1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one," have been synthesized using microwave irradiation. These compounds are characterized by their potential antibacterial, antituberculosis, and antimalarial activities. The process involves a one-pot three-component cyclocondensation reaction, highlighting the compound's versatility in generating a combinatorial library of fused pyran derivatives (Kalaria, Satasia, & Raval, 2014).
Biological Screening
- The antimicrobial activities of similar compounds have been extensively studied. For instance, a multicomponent cyclocondensation reaction developed a library of polyhydroquinoline scaffolds incorporating phenylthio pyrazole moieties. These compounds exhibited significant antibacterial, antitubercular, and antimalarial activities. Their synthesis is achieved in good yields, and their biological activities are evaluated in vitro, demonstrating their potential as therapeutic agents (Sapariya, Vaghasiya, Thummar, Kamani, Patel, Thakor, Thakkar, Ray, & Raval, 2017).
Antitumor Activity
- Pyrimidinyl pyrazole derivatives structurally related to the query compound have shown potent cytotoxicity and antitumor activity against several tumor cell lines. These findings highlight the compound's relevance in cancer research, providing a foundation for developing new therapeutic agents (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).
Antimicrobial Activity
- The synthesized Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives have shown variable antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. This variability suggests that the antimicrobial efficacy is highly dependent on the structural specifics of the Schiff base moiety, demonstrating the importance of structural optimization in developing effective antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Eigenschaften
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-20-12-9-17(19-20)15-6-5-11-21(14-15)18(22)10-13-23-16-7-3-2-4-8-16/h2-4,7-9,12,15H,5-6,10-11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAWZSSQPGMBHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

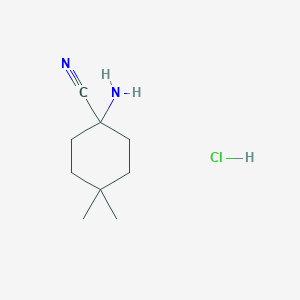
![N-(4-iodophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2378836.png)
![1-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2378840.png)
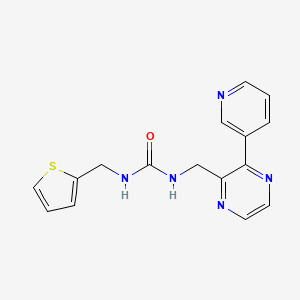
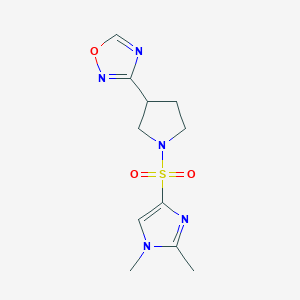
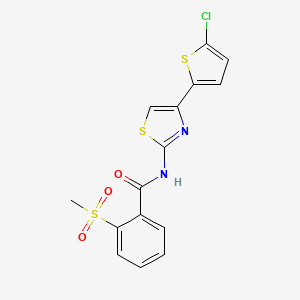
![1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2378847.png)
![isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2378849.png)
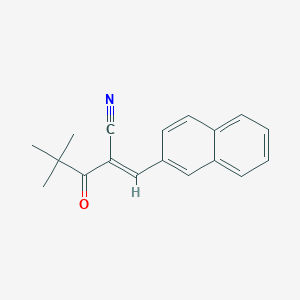
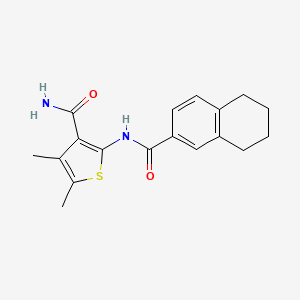
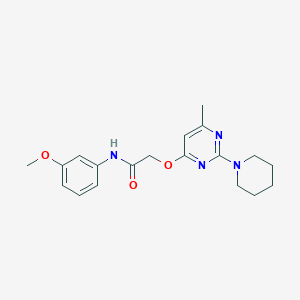
![N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2378856.png)
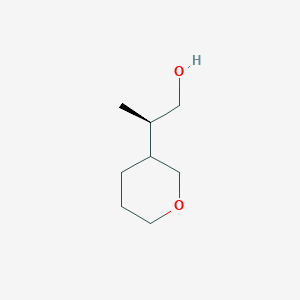
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2378858.png)